molecular formula C15H17NO5S B2935419 Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448058-22-7

Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2935419
CAS No.: 1448058-22-7
M. Wt: 323.36
InChI Key: MSQMILQCIOJTJR-UHFFFAOYSA-N
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Description

Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a methanone core linked to a furan-2-yl group and a substituted piperidine ring. The piperidine moiety is modified at the 4-position with a sulfonyl group attached to a furan-2-ylmethyl substituent. This structure combines aromatic furan rings with a sulfonylated piperidine scaffold, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

furan-2-yl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c17-15(14-4-2-10-21-14)16-7-5-13(6-8-16)22(18,19)11-12-3-1-9-20-12/h1-4,9-10,13H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQMILQCIOJTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where furan-2-ylmethanone is reacted with 4-((furan-2-ylmethyl)sulfonyl)piperidine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions require anhydrous conditions and careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or column chromatography. Continuous flow chemistry might also be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl (-SO₂-) group attached to the piperidine ring undergoes nucleophilic substitution reactions. This reactivity is critical for modifying the compound’s biological and physicochemical properties.

Reagents/Conditions :

  • Amines : Primary/secondary amines (e.g., morpholine, piperazine) in polar aprotic solvents (DMF, DMSO) at 20–80°C .

  • Thiols : Thiophenol derivatives under basic conditions (e.g., NaH, K₂CO₃) .

Major Products :

Reaction TypeReagentProduct
AminationMorpholinePiperidine-sulfonamide derivatives
Thiol SubstitutionThiophenolSulfur-linked aryl/alkyl adducts

Mechanistic Insight :
The sulfonyl group acts as a leaving group, enabling nucleophilic attack at the sulfur atom. Steric hindrance from the piperidine and furan rings influences reaction rates .

Oxidation of Furan Moieties

The furan rings in the compound are susceptible to oxidation, forming oxygenated derivatives.

Reagents/Conditions :

  • KMnO₄/CrO₃ : Oxidizes furan to maleic anhydride derivatives under acidic conditions (H₂SO₄, 50–80°C).

  • Ozone (O₃) : Cleaves furan rings to diketones in dichloromethane at -78°C.

Major Products :

Oxidation LevelProductApplication
PartialFuranone (cyclic ketone)Intermediate for drug synthesis
Complete1,4-DiketonesBuilding blocks for heterocycles

Key Finding :
Oxidation selectivity depends on the steric protection from the piperidine-sulfonyl group.

Reduction Reactions

Selective reduction of functional groups alters the compound’s hydrogen-bonding capacity.

Reagents/Conditions :

  • LiAlH₄/NaBH₄ : Reduces ketone groups to secondary alcohols (methanol/THF, 0–25°C) .

  • H₂/Pd-C : Hydrogenates furan rings to tetrahydrofuran derivatives (1–3 atm, 25°C) .

Major Products :

Reduced SiteProductYield (%)
KetoneAlcohol derivative75–90
FuranTetrahydrofuran analog60–85

Notable Observation :
Reduction of the ketone group enhances solubility in aqueous media, making the compound more bioactive .

Electrophilic Aromatic Substitution (EAS)

The electron-rich furan rings undergo EAS at the α-positions.

Reagents/Conditions :

  • Nitration : HNO₃/H₂SO₄ (0–5°C) introduces nitro groups .

  • Friedel-Crafts Acylation : Acetyl chloride/AlCl₃ forms acetylated derivatives .

Major Products :

ReactionPosition ModifiedProduct
NitrationC-3 of furanNitrofuran derivative
AcylationC-2 of furanAcetyl-furan analog

Limitation :
Steric hindrance from the piperidine-sulfonyl group reduces reactivity at the β-positions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling to generate biaryl systems.

Reagents/Conditions :

  • Suzuki-Miyaura : Boronic acids, Pd(PPh₃)₄, K₂CO₃ (80–100°C, DMF/H₂O) .

  • Buchwald-Hartwig : Aryl halides, Pd₂(dba)₃, Xantphos (100–120°C, toluene) .

Major Products :

Coupling TypePartnerProduct
SuzukiAryl boronic acidBiphenyl-furan hybrid
BuchwaldAryl amineN-aryl piperidine derivative

Application :
These reactions expand the compound’s utility in synthesizing kinase inhibitors .

Scientific Research Applications

Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound may serve as a probe in biological studies to understand enzyme mechanisms or as a potential inhibitor for specific biological targets.

  • Medicine: : Its derivatives could be explored for therapeutic uses, such as in the treatment of diseases where furan derivatives are known to be effective.

  • Industry: : It can be used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Notable Properties/Applications
Target Compound Piperidin-1-yl 4-((Furan-2-ylmethyl)sulfonyl) Likely sulfonylation of piperidine precursor Unknown (structural analogs suggest sulfonyl groups enhance binding affinity )
4-(4-Aminophenyl)piperazin-1-ylmethanone Piperazin-1-yl 4-(4-Aminophenyl) Nucleophilic substitution + nitro reduction Potential bioactive intermediate (e.g., antimicrobial agents)
{4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl}(furan-2-yl)methanone Piperazin-1-yl Sulfonyl with chloro-methoxy-methylphenyl Reaction with sulfonyl chloride Registered (RN: 915910-40-6); likely optimized for stability
Furan-2-yl(piperidin-1-yl)methanone Piperidin-1-yl None (simpler structure) Unspecified Characterized via 1H NMR; baseline for sulfonyl-substituted analogs
(6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Piperidin-1-yl Trifluoromethylphenyl + methylimidazopyridazine Multi-step coupling and functionalization High purity (99.6% HPLC), preclinical relevance

Key Observations

Core Structure Variations: The target compound’s piperidine core differs from piperazine-based analogs (e.g., ).

Substituent Effects: The sulfonyl group in the target compound and introduces strong electron-withdrawing effects, likely improving metabolic stability compared to non-sulfonylated analogs like . Furan-2-ylmethyl vs. substituted phenyl (e.g., chloro-methoxy-methylphenyl in ): Phenyl groups increase steric bulk and aromatic interactions, whereas furan rings may enhance π-π stacking with biological targets.

Synthetic Routes: Sulfonylation reactions (e.g., using sulfonyl chlorides ) are common for introducing sulfonyl groups. The target compound likely follows a similar pathway.

Physicochemical and Biological Data: Limited data exist for the target compound, but high-purity analogs (e.g., with 99.6% HPLC purity) underscore the importance of rigorous characterization. Piperazine derivatives (e.g., ) with nitro-to-amine reductions suggest utility in prodrug design or targeted delivery.

Research Implications and Gaps

  • Structural Optimization : The furan-sulfonyl-piperidine motif in the target compound warrants exploration in kinase or protease inhibition, given sulfonyl groups’ role in ATP-binding pocket interactions .
  • Data Gaps : Melting points, solubility, and in vitro/in vivo efficacy data for the target compound are absent in the evidence. Future studies should prioritize these metrics for comparative analysis.
  • Synthetic Scalability : Evidence highlights triethylamine and acetonitrile as common reaction media, but solvent effects on yield and purity for the target compound remain unaddressed.

Biological Activity

Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
Molecular FormulaC15H17NO5S
Molecular Weight323.4 g/mol
CAS Number1448058-22-7

The structure features a furan ring, a piperidine moiety, and a sulfonyl group, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing furan and piperidine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for these compounds range from 3.12 to 12.5 μg/mL, indicating potent antibacterial effects comparable to established antibiotics like ciprofloxacin .

Antiparasitic Activity

Furan-containing compounds have also been evaluated for their antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. Some derivatives exhibited IC50 values as low as 4.98 μM, suggesting that furan-based structures could serve as leads for new antimalarial drugs .

The biological mechanisms underlying the activity of furan derivatives often involve the inhibition of key enzymes or pathways in pathogens. For example, studies suggest that these compounds may target bacterial cell wall synthesis or interfere with metabolic pathways essential for parasite survival. The sulfonamide functional group is known to play a crucial role in these interactions due to its ability to mimic substrate molecules in enzymatic reactions .

Case Studies and Research Findings

  • Antibacterial Evaluation : A study evaluated a series of furan-piperidine derivatives against Staphylococcus aureus. The results indicated that modifications to the sulfonyl group significantly enhanced antibacterial potency, with some compounds achieving MIC values lower than those of standard treatments .
  • Antimalarial Activity : Another investigation focused on the antiparasitic effects of furan derivatives against drug-resistant strains of Plasmodium falciparum. Compounds were tested for cytotoxicity against human fibroblast cells, revealing selectivity indices that support their potential as safe therapeutic agents .
  • In Vivo Studies : Preliminary in vivo studies have suggested that certain derivatives can effectively reduce parasite load in infected models without significant toxicity, further validating their therapeutic potential .

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